Fenspiride N-oxide, commonly referred to as fenspiride, is a drug with multifaceted therapeutic potential, particularly in the treatment of respiratory diseases. It exhibits a range of pharmacological activities, including anti-inflammatory, bronchodilator, and antihistamine effects. The drug has been the subject of various studies aiming to elucidate its mechanism of action and to explore its applications in different fields, especially in conditions such as obstructive airways disease and chronic obstructive pulmonary disease (COPD).
In the context of respiratory diseases, fenspiride has shown promise in the treatment of obstructive airways disease. It has been observed to inhibit the nonadrenergic, noncholinergic (NANC) component of the contraction of the guinea-pig isolated main bronchus induced by electrical field stimulation (EFS)1. This suggests that fenspiride can reduce the release of neuropeptides, including tachykinins, from sensory nerve endings, which are implicated in bronchoconstriction. Furthermore, in a rat model of COPD, fenspiride demonstrated a protective effect on bronchi, preventing the bronchial constrictor effect of nitrogen dioxide (NO2) and showing both bronchodilator and anti-inflammatory effects4.
Fenspiride's ability to control inflammation extends beyond the respiratory system. It has been shown to inhibit neutrophil migration into various cavities in rats induced by endotoxin, suggesting its potential in controlling inflammation more broadly3. The drug's inhibition of tumor necrosis factor release by resident macrophages further supports its role in modulating the inflammatory response3.
In the field of ear, nose, and throat (ENT) disorders, fenspiride's properties are particularly relevant. Its inhibition of neutrophil migration and control of free radicals make it a candidate for treating inflammation of the human respiratory mucosa2. The drug's alpha-1-adrenolytic activity and inhibitory effect on cyclic AMP also suggest potential benefits in inflammatory diseases of the upper airways2.
Fenspiride's mechanism of action is complex and appears to involve several pathways. It has been shown to inhibit the migration of neutrophils, which are key players in the inflammatory response, thus reducing inflammation3. The drug also limits the production of free radicals, which can exacerbate inflammation and tissue damage2. Interestingly, fenspiride does not act like conventional anti-inflammatory drugs that inhibit cyclo-oxygenase but instead may exert its effects through other pathways in the arachidonic acid cascade2. Additionally, it has been found to have antihistamine activity by blocking H1 receptors, which could be beneficial in treating nonspecific nasal hyperreactivity2. In studies involving guinea pigs, fenspiride inhibited the release of neuropeptides from sensory nerve endings at a prejunctional level and, at higher concentrations, also affected postjunctional actions on bronchial smooth muscle1.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: